molecular formula C11H23N B13289630 2-(3,5-Dimethylcyclohexyl)propan-2-amine

2-(3,5-Dimethylcyclohexyl)propan-2-amine

Cat. No.: B13289630
M. Wt: 169.31 g/mol
InChI Key: NARDZMKJBGGFBT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylcyclohexyl)propan-2-amine is an organic compound with the molecular formula C11H23N. It is a derivative of cyclohexylamine, characterized by the presence of two methyl groups at the 3 and 5 positions of the cyclohexyl ring and a propan-2-amine group attached to the ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylcyclohexyl)propan-2-amine typically involves the reductive amination of 3,5-dimethylcyclohexanone with isopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylcyclohexyl)propan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylcyclohexanone or 3,5-dimethylcyclohexanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(3,5-Dimethylcyclohexyl)propan-2-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylcyclohexyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the methyl groups.

    2-(3,5-Dimethylphenyl)propan-2-amine: A structurally similar compound with a phenyl ring instead of a cyclohexyl ring.

    3,5-Dimethylcyclohexanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

2-(3,5-Dimethylcyclohexyl)propan-2-amine is unique due to the presence of both the cyclohexyl ring and the propan-2-amine group, which confer distinct chemical and physical properties. The methyl groups at the 3 and 5 positions further enhance its stability and reactivity compared to its analogs .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)propan-2-amine

InChI

InChI=1S/C11H23N/c1-8-5-9(2)7-10(6-8)11(3,4)12/h8-10H,5-7,12H2,1-4H3

InChI Key

NARDZMKJBGGFBT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C(C)(C)N)C

Origin of Product

United States

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